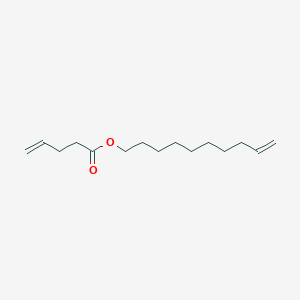
Dec-9-EN-1-YL pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-9-en-1-yl pent-4-enoate is an organic compound with the molecular formula C15H26O2. It is an ester formed from the reaction between dec-9-en-1-ol and pent-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dec-9-en-1-yl pent-4-enoate can be synthesized through esterification. The reaction involves dec-9-en-1-ol and pent-4-enoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts on mesoporous silica can also be employed to improve selectivity and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
Dec-9-en-1-yl pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dec-9-en-1-ol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dec-9-en-1-yl pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of dec-9-en-1-yl pent-4-enoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing dec-9-en-1-ol and pent-4-enoic acid. These products can then participate in further biochemical pathways. The double bonds in the compound also allow for interactions with enzymes involved in oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Dec-9-en-1-yl acetate: Similar ester but with acetic acid instead of pent-4-enoic acid.
Pent-4-enoic acid methyl ester: Similar ester but with methyl group instead of dec-9-en-1-yl group.
Uniqueness
Dec-9-en-1-yl pent-4-enoate is unique due to its combination of a long aliphatic chain with a terminal double bond and a pent-4-enoate ester group. This structure provides distinct reactivity and properties compared to other esters .
Properties
CAS No. |
195449-32-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
dec-9-enyl pent-4-enoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-12-14-17-15(16)13-6-4-2/h3-4H,1-2,5-14H2 |
InChI Key |
OQKDAZOTNYNNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCOC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



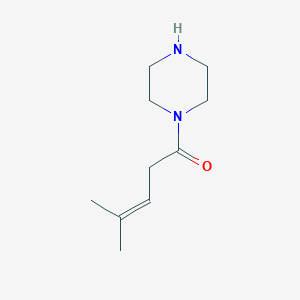
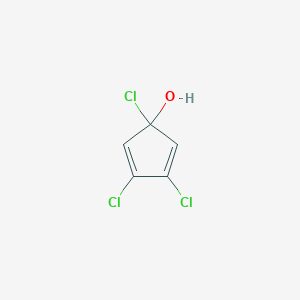

![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
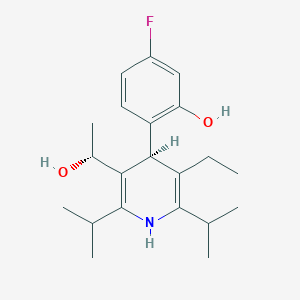
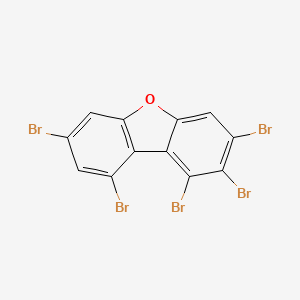
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
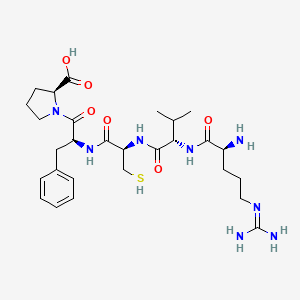
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
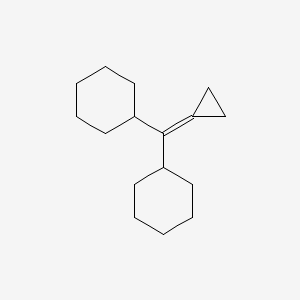
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
